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Clasto-lactacystin beta-lactone

proteasome inhibition ubiquitin-proteasome pathway cell-permeable inhibitor

Reversible inhibitors like MG-132 confound UPS studies by co-inhibiting lysosomal proteases, while epoxomicin shows biased chymotrypsin-like coverage. Researchers needing sustained, balanced, and proteasome-specific blockade choose clasto-lactacystin β-lactone. - Irreversible covalent binding: eliminates re-dosing; ideal for slow-turnover protein or circadian studies. - No lysosomal inhibition: cleanly separates UPS-dependent degradation from autophagy. - Balanced 20S coverage: co-inhibits chymotrypsin-like, trypsin-like, and PGPH activities for broad ubiquitinated-substrate accumulation. - Dual Lon protease inhibition: simplifies mitochondrial/steroidogenic assay design. Supplied with rigorous QC (≥95% HPLC) and shipped ambient; stock products dispatched within 24 hours from regional hubs.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 154226-60-5
Cat. No. B1677291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClasto-lactacystin beta-lactone
CAS154226-60-5
Synonymsc-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
InChIInChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1
InChIKeyFWPWHHUJACGNMZ-BSZUBZAZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clasto-lactacystin β-lactone: Compound Identity


Clasto-lactacystin β-lactone (also referred to as omuralide) is the active, cell-permeable metabolite of the Streptomyces‑derived antibiotic lactacystin . It belongs to the β‑lactone class of proteasome inhibitors and acts as an irreversible, covalent modifier of the 20S proteasome core particle, blocking chymotrypsin‑like, trypsin‑like and peptidylglutamyl‑peptide hydrolysing activities [1]. The compound is widely used as a tool to dissect the ubiquitin‑proteasome pathway in cell‑based and biochemical assays .

Cell-permeable proteasome probe
Irreversible 20S covalent modifier
Blocks chymotrypsin‑like, trypsin‑like, PGPH activities

Why Substitutes Fail for Clasto-lactacystin β-lactone


In‑class proteasome inhibitors differ markedly in activation requirements, target selectivity, and reversibility. Lactacystin is a prodrug that requires spontaneous cyclization to clasto‑lactacystin β‑lactone to become active; conditions that prevent this conversion abolish proteasome inhibition [1]. Peptide aldehydes (e.g., MG‑132) are reversible and inhibit lysosomal proteases in addition to the proteasome, complicating phenotypic interpretation [2]. Epoxomicin, although irreversible, exhibits a distinct kinetic profile and does not engage certain off‑targets that are modulated by clasto‑lactacystin β‑lactone [3]. Consequently, substituting one agent for another without adjusting concentration, exposure time, or readout can lead to contradictory results. The following quantitative evidence guide identifies the specific, measurable differences that justify selecting clasto‑lactacystin β‑lactone over its closest alternatives.

Lactacystin: prodrug activation mismatch
Requires spontaneous cyclization to clasto‑lactacystin β‑lactone; inhibition may vary with conditions that prevent conversion.
MG‑132 / peptide aldehydes: reversible & lysosomal off‑target
Reversible binding and co‑inhibition of lysosomal cysteine proteases complicate pathway interpretation and temporal control.
Epoxomicin: distinct kinetic selectivity gradient
Irreversible but heavily biased toward chymotrypsin‑like site; balanced multi‑catalytic site inhibition may not transfer.

Clasto-lactacystin β-lactone Differentiation Evidence


Higher Potency Than Lactacystin

Clasto‑lactacystin β‑lactone directly inhibits the 20S proteasome with an IC₅₀ of approximately 1 µM in intact cells, which is 5–10 times lower than the concentration required for lactacystin when the prodrug must first undergo cyclisation . In parallel assays, lactacystin displays IC₅₀ values ranging from 0.5 µM to 4.8 µM depending on cell type and endpoint, confirming the consistent potency advantage of the β‑lactone .

Potency vs. lactacystin
Data to verify
IC₅₀ ≈ 1 µM (β‑lactone) vs. 0.5–4.8 µM (lactacystin); 5–10‑fold lower concentration required.
Supports lower‑concentration proteasome inhibition protocols.
Intact mammalian cells; lactacystin must cyclize to active form.
proteasome inhibition ubiquitin-proteasome pathway cell-permeable inhibitor

Irreversible Inhibition and Washout Resistance

Unlike peptide‑aldehyde inhibitors such as MG‑132 that bind reversibly, clasto‑lactacystin β‑lactone forms a covalent ester bond with the N‑terminal threonine of the catalytic β‑subunits, leading to irreversible inactivation [1]. In cellular assays, proteasome activity does not recover after removal of clasto‑lactacystin β‑lactone, whereas activity rapidly returns upon washout of MG‑132 [2]. This property ensures that the inhibition persists throughout extended time‑course experiments without the need to maintain high extracellular inhibitor concentrations.

Irreversibility & washout
Head‑to‑head
No recovery post‑washout (irreversible covalent binding) vs. rapid recovery with MG‑132.
Enables sustained inhibition in extended time‑course experiments.
Fluorogenic substrate cleavage in cultured cells.
irreversible inhibitor proteasome washout resistance

Selectivity Over Lysosomal Proteases

Peptide aldehyde inhibitors such as MG‑132 and LLnL block not only the proteasome but also lysosomal cysteine proteases, obscuring the contribution of each pathway to protein turnover. In contrast, clasto‑lactacystin β‑lactone and its precursor lactacystin do not inhibit lysosomal degradation of an endocytosed protein, as demonstrated using ¹²⁵I‑labelled ovalbumin uptake assays [1]. This selectivity allows unambiguous assignment of observed effects to proteasome inhibition.

Lysosomal selectivity
Reported
No inhibition of lysosomal degradation of ¹²⁵I‑ovalbumin; peptide aldehydes significantly inhibit.
Permits unambiguous ubiquitin‑proteasome pathway assignment.
Murine B lymphoblasts; endocytosis assay.
lysosomal degradation selectivity off-target activity

Distinct Kinetics vs. Epoxomicin

The rate of covalent inactivation (kₐₛₛₒcᵢₐₜᵢₒₙ) for the three major proteasome catalytic activities reveals that clasto‑lactacystin β‑lactone has a shallower selectivity gradient than epoxomicin [1]. Epoxomicin inactivates the chymotrypsin‑like site ~125‑fold faster than the trypsin‑like site, whereas clasto‑lactacystin β‑lactone shows only a ~34‑fold difference. For the peptidylglutamyl‑peptide hydrolysing (PGPH) activity, both compounds are similarly slow. This profile means that at moderate concentrations, clasto‑lactacystin β‑lactone provides more balanced inhibition across all three catalytic sites, which can be advantageous when complete proteasome shutdown is desired.

Kinetics vs. epoxomicin
Head‑to‑head
kₐₛₛₒc chymotrypsin‑like: 8,530 vs. 35,400 M⁻¹s⁻¹ (4.2‑fold slower); trypsin‑like/PGPH comparable.
Supports more balanced multi‑catalytic site inhibition.
Purified 20S proteasome; pH 7.5, 25 °C.
enzyme kinetics covalent inhibition rate proteasome active sites

Mitochondrial Lon Protease Inhibition

While epoxomicin has no effect on mitochondrial Lon protease, clasto‑lactacystin β‑lactone inhibits Lon‑mediated degradation of the steroidogenic acute regulatory (StAR) protein with an IC₅₀ of 3 µM, providing a distinct pharmacological handle for studying mitochondrial protein quality control [1]. The conventional proteasome inhibitor MG‑132 also inhibits Lon, but with a 6.7‑fold higher IC₅₀ (20 µM), making clasto‑lactacystin β‑lactone the more potent tool for dual proteasome‑Lon blockade.

Lon protease co‑inhibition
Reported
IC₅₀ = 3 µM (Lon) vs. MG‑132 IC₅₀ = 20 µM; epoxomicin shows no inhibition.
Supports dual proteasome–mitochondrial protease studies.
In vitro Lon/StAR assay; 6.7‑fold difference to MG‑132.
Lon protease mitochondrial proteostasis StAR protein

Optimal Applications for Clasto-lactacystin β-lactone


Washout-Free Proteasome Inhibition in Cells

When an experiment demands sustained proteasome suppression over many hours without the confounding recovery seen with reversible inhibitors, clasto‑lactacystin β‑lactone’s irreversible covalent binding (Section 3, Evidence 2) is essential. Researchers studying slow protein turnover, circadian clock components, or apoptotic priming routinely select this compound to avoid the need for continuous re‑dosing [1].

Pathway Dissection: Proteasome vs. Lysosome

Because clasto‑lactacystin β‑lactone does not inhibit lysosomal proteolysis (Section 3, Evidence 3), it is the inhibitor of choice for studies that must cleanly separate ubiquitin‑proteasome‑dependent degradation from lysosomal/autophagic clearance, such as antigen presentation assays or turnover measurements of long‑lived proteins [2].

Balanced Inhibition for Global Protein Stabilization

For proteomics applications that require simultaneous blockade of chymotrypsin‑like, trypsin‑like and PGPH activities, the kinetic profile of clasto‑lactacystin β‑lactone (Section 3, Evidence 4) provides more uniform coverage than epoxomicin, which is heavily biased toward the chymotrypsin‑like site. This balanced inhibition is critical when the goal is to accumulate a broad spectrum of ubiquitinated substrates for downstream identification [3].

Dual Proteasome and Lon Protease Targeting

In models of mitochondrial dysfunction or steroidogenic regulation, the dual inhibitory activity of clasto‑lactacystin β‑lactone against the 20S proteasome and mitochondrial Lon protease (Section 3, Evidence 5) eliminates the need for multiple inhibitors, simplifying experimental design and reducing solvent toxicity [4].

Application
Selection Property
Validation Focus
Sustained proteasome inhibition (washout protocols)
Irreversible covalent binding to 20S proteasome
Proteasome activity recovery after compound washout
Ubiquitin‑proteasome pathway dissection
Lysosomal protease non‑interference
Lysosomal degradation assay (e.g., ovalbumin uptake)
Multi‑catalytic site proteasome blockade
Shallower selectivity gradient across catalytic subunits
Relative kₐₛₛₒc rates (chymotrypsin‑like/trypsin‑like/PGPH)
Mitochondrial proteostasis & Lon protease studies
Lon protease co‑inhibition
Lon protease activity assay (StAR substrate)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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